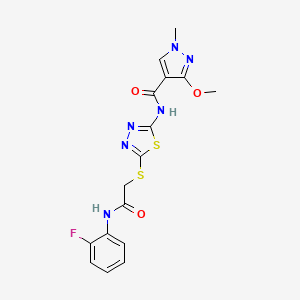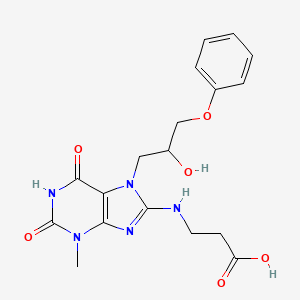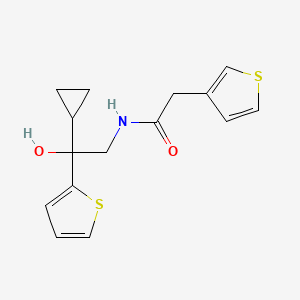
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as CPTH-TA, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the activity of histone acetyltransferase (HAT), which plays a crucial role in the regulation of gene expression.
Scientific Research Applications
Chemoselective Acetylation and Synthesis Techniques
One relevant study involves the chemoselective acetylation of aminophenol to produce N-(2-hydroxyphenyl)acetamide, highlighting techniques in synthesizing complex molecules which could be adapted for compounds like N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide. This process is crucial for the natural synthesis of drugs, including antimalarials, and involves optimizing parameters like acyl donors and reaction conditions for efficiency and selectivity (Magadum & Yadav, 2018).
Antitumor Evaluation
Another study focused on synthesizing heterocyclic compounds derived from similar chemical structures, which were evaluated for their antitumor activities. This research demonstrates the potential medical applications of such compounds, including this compound, in cancer treatment. The synthesized compounds exhibited significant antiproliferative activity against various human cancer cell lines, indicating their potential as cancer therapeutics (Shams et al., 2010).
Pharmacological Assessment
The pharmacological assessment of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities further exemplifies the diverse applications of compounds structurally related to this compound. These studies highlight the importance of chemical synthesis in developing new drugs with potential therapeutic benefits (Rani et al., 2016).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(8-11-5-7-19-9-11)16-10-15(18,12-3-4-12)13-2-1-6-20-13/h1-2,5-7,9,12,18H,3-4,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNXVOSHHZQMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CC2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2603124.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2603125.png)

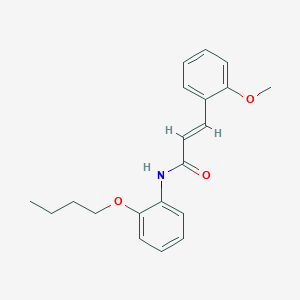
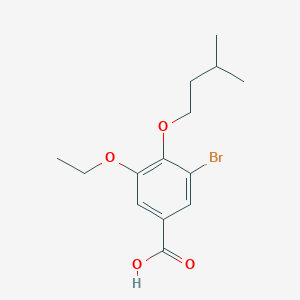
![5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole](/img/structure/B2603134.png)
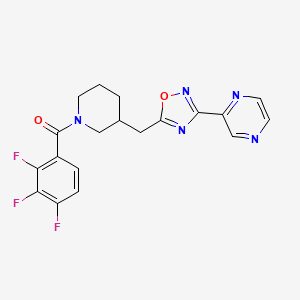
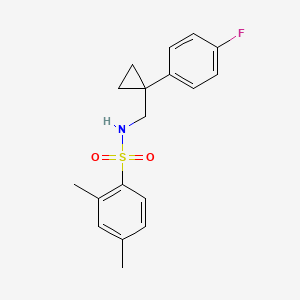
![N-(2-cyclohex-1-en-1-ylethyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2603141.png)

![1-methyl-3-[(4-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603143.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2603145.png)
